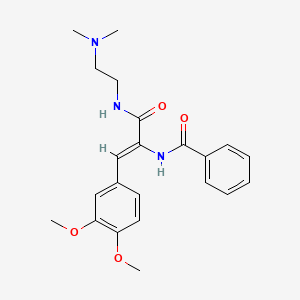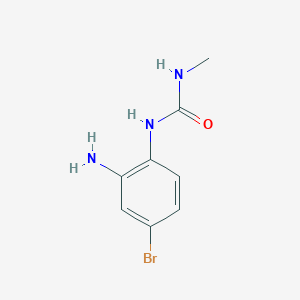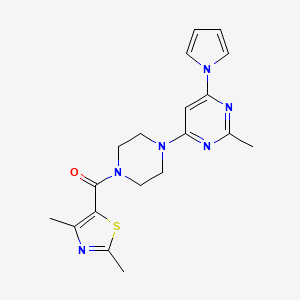
3,4-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a pyridine ring, a tetrahydro-2H-pyran ring, and an amide group . These groups are often found in biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of fluorine atoms could also allow for analysis using 19F NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the amide could impact its solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into difluorobenzamide derivatives often explores their synthesis and structural characterization. For instance, studies on energetically stable multi-component molecular solids involving similar compounds have focused on their assembly through hydrogen bonding and weak intermolecular interactions, such as C–H⋯F and C–H⋯O bonds (Wang et al., 2014). These studies highlight the significance of such interactions in creating larger supramolecular architectures, which could have implications in materials science and nanotechnology.
Luminescence and Photophysical Properties
The photophysical properties of benzamides, including difluorobenzamide derivatives, have been studied for their potential applications in organic materials and biological systems. Research demonstrates that certain benzamides can exhibit blue fluorescence and are investigated for their use in organic light-emitting diodes (OLEDs) and as biological probes (Yamaji et al., 2017). The study of their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties also points towards applications in sensing and imaging technologies (Srivastava et al., 2017).
Catalysis and Biological Applications
Difluorobenzamide derivatives have been explored as catalysts and in biological contexts. For instance, ytterbium(III) compounds have been utilized in the synthesis of tetrahydrobenzo[b]pyrans, showcasing the role of fluorinated compounds in facilitating chemical transformations (Hong & Cai, 2010). Moreover, research into the histone deacetylase inhibitory activity of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamides suggests potential therapeutic applications in cancer treatment (Zhou et al., 2008).
Corrosion Inhibition
Investigations into azomethine-based Schiff bases, which share structural similarities with difluorobenzamide derivatives, have demonstrated their efficacy as corrosion inhibitors on mild steel surfaces. This research indicates the potential for such compounds in protecting metals from corrosion, which is critical in industrial applications (Murmu et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
3,4-difluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-15-4-3-13(10-16(15)20)18(23)22-17(12-5-8-24-9-6-12)14-2-1-7-21-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLZHPPNVUYUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)






